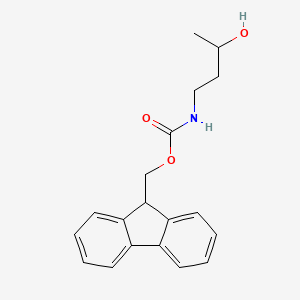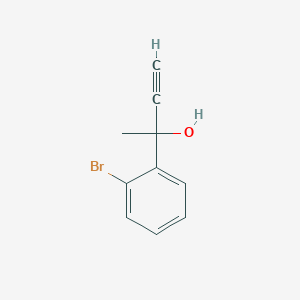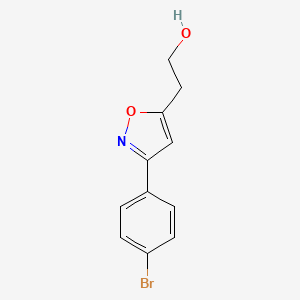
4-(Bromomethyl)thiadiazole
Overview
Description
“4-(Bromomethyl)thiadiazole” is a heterocyclic compound . It contains sulfur, nitrogen, and bromine atoms in its structure.
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthesis method involved the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole .
Molecular Structure Analysis
The molecular formula of “4-(Bromomethyl)thiadiazole” is C3H3BrN2S . Its average mass is 179.038 Da and its monoisotopic mass is 177.920029 Da .
Chemical Reactions Analysis
The reaction conditions for 1,3,4-thiadiazole-amine involved 4-methoxy benzaldehyde, ethyl cyanoacetate, 2.5% V2O5/FAp (30 mg), and solvent at room temperature .
Physical And Chemical Properties Analysis
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Scientific Research Applications
Antitumor and Cytotoxic Activity
“4-(Bromomethyl)thiadiazole” derivatives have been synthesized and evaluated for their potential as antitumor and cytotoxic agents. For instance, compounds with the thiadiazole moiety have shown potent effects on various human tumor cell lines, including prostate cancer . The ability to inhibit tumor growth and induce cell death makes these derivatives valuable in the development of new cancer therapies.
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial efficacy. This includes activity against a broad spectrum of bacteria and fungi, making them candidates for developing new antimicrobial drugs. Their structural versatility allows for the synthesis of compounds with targeted action against specific microbial strains .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole compounds are well-documented. They can be used to treat inflammation-related conditions and diseases. By modulating the body’s inflammatory response, these compounds hold promise for therapeutic applications in conditions like arthritis and other chronic inflammatory diseases .
Analgesic Activity
Compounds containing the “4-(Bromomethyl)thiadiazole” structure have been found to possess analgesic properties. They offer potential as pain-relieving agents, which could lead to the development of new analgesics with possibly fewer side effects compared to traditional pain medications .
Antiviral Activity
Thiadiazole derivatives also show promise in antiviral therapy. Their ability to inhibit viral replication makes them potential candidates for treating viral infections. Research into their application against HIV and other viruses could lead to new treatments for these diseases .
Neuroprotective Activity
The neuroprotective effects of thiadiazole derivatives are another area of interest. These compounds may protect nerve cells from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The exploration of thiadiazole compounds in this field could lead to novel neuroprotective drugs .
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring, like 4-(bromomethyl)thiadiazole, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways when they enter physiological systems . For instance, some 1,3,4-thiadiazole derivatives have shown certain herbicidal and ketol-acid reductoisomerase (KARI) inhibitory activities .
Result of Action
Some 1,3,4-thiadiazole derivatives have shown cytotoxic effects on multiple human cancer cell lines , and others have demonstrated potent antimicrobial activity .
Action Environment
Some studies have shown that the optoelectronic and photophysical properties of compounds containing a benzo[c][1,2,5]thiadiazole group can be modified by varying the donor groups .
Safety and Hazards
Future Directions
Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The selective synthesis of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole was achieved from the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole .
properties
IUPAC Name |
4-(bromomethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECNSWDCCIQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1,2,3-thiadiazole | |
CAS RN |
136918-76-8 | |
| Record name | 4-(bromomethyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)



![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)






